Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester can be synthesized through the esterification of butanoic acid with an appropriate alcohol, such as hexahydro-4,7-methano-1H-indenyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism by which butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester can interact with olfactory receptors, leading to the perception of its fruity odor . Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-4,7-methano-1H-indenyl acrylate
- Propenoic acid (3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden)-1-yl ester
Uniqueness
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester stands out due to its unique combination of a butanoic acid ester with a hexahydro-4,7-methano-1H-indenyl moiety. This structure imparts distinct physicochemical properties, such as its characteristic fruity odor and specific reactivity patterns .
Properties
CAS No. |
113889-23-9 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl butanoate |
InChI |
InChI=1S/C14H20O2/c1-2-3-13(15)16-12-7-6-11-9-4-5-10(8-9)14(11)12/h6-7,9-12,14H,2-5,8H2,1H3 |
InChI Key |
KLEHDRXJJZQKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C=CC2C1C3CCC2C3 |
physical_description |
Liquid |
Origin of Product |
United States |
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